molecular formula C15H20ClN3O B14210967 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- CAS No. 831170-35-5

2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-

Cat. No.: B14210967
CAS No.: 831170-35-5
M. Wt: 293.79 g/mol
InChI Key: BQGGQMJOOCSUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts and high-throughput screening methods are common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate as bases, with the nucleophile in a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: N-oxides of the pyrrolidinone ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring contributes to its overall stability and bioavailability .

Properties

CAS No.

831170-35-5

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C15H20ClN3O/c1-17-14(5-6-15(17)20)19-9-7-18(8-10-19)13-4-2-3-12(16)11-13/h2-4,11,14H,5-10H2,1H3

InChI Key

BQGGQMJOOCSUQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.